2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
652978-39-7 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C11H14O3S/c1-12-8-3-4-10(13-2)9(7-8)11-14-5-6-15-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
BOLDZMPKKTULLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2OCCS2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 2,5 Dimethoxyphenyl 1,3 Oxathiolane
Ring Transformations and Functionalization
The 1,3-oxathiolane (B1218472) ring is susceptible to various transformations that can alter its structure and functionality. These reactions include oxidation at the sulfur center, reduction leading to ring cleavage, and substitution reactions at different positions of the heterocyclic ring.
The sulfur atom in the 1,3-oxathiolane ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and important reaction in the chemistry of sulfur-containing heterocycles. The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule.
The oxidation of sulfides to sulfoxides is the more facile step, while further oxidation to the sulfone can be more challenging to control. researchgate.net The chemoselectivity of the oxidation of 2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane is primarily influenced by the choice of oxidizing agent and the reaction conditions. Milder oxidants and controlled stoichiometry are typically employed to selectively obtain the sulfoxide.
The oxidation of the sulfur atom in the 1,3-oxathiolane ring can create a new stereocenter, leading to the formation of diastereomeric sulfoxides. The stereoselectivity of this oxidation is influenced by the steric and electronic nature of the substituents on the heterocyclic ring. In the case of 2-aryl-1,3-oxathiolanes, the facial selectivity of the oxidation can be directed by the aryl group. Biocatalytic methods, using enzymes like flavin-dependent monooxygenases, have shown promise in the stereoselective oxidation of similar sulfur-containing compounds, offering high enantiomeric excess. researchgate.netnih.gov
A variety of oxidizing agents can be employed for the oxidation of the sulfur atom in this compound. The choice of reagent dictates the outcome of the reaction, with some reagents favoring the formation of sulfoxides while others lead to sulfones.
Hydrogen Peroxide: Often used in combination with a catalyst, hydrogen peroxide is an environmentally benign oxidizing agent. The selectivity towards sulfoxide or sulfone can be controlled by the reaction temperature and the stoichiometry of the oxidant. researchgate.net
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective oxidant for the conversion of sulfides to sulfoxides and sulfones. mdpi.com The stoichiometry of m-CPBA can be adjusted to favor either the sulfoxide or the sulfone.
Other Reagents: Other reagents such as sodium periodate, potassium permanganate, and various peroxy acids can also be used for the oxidation of sulfides.
The reaction conditions, including solvent, temperature, and reaction time, play a crucial role in controlling the selectivity of the oxidation. Chlorinated solvents are commonly used for these reactions. The oxidation to sulfoxides is often carried out at lower temperatures to prevent over-oxidation to the sulfone.
Table 1: Representative Conditions for the Oxidation of Sulfides to Sulfoxides and Sulfones
| Oxidizing Agent | Substrate Type | Product | Solvent | Temperature (°C) | Yield (%) |
| H₂O₂/Catalyst | Aryl alkyl sulfide | Sulfoxide | Methanol (B129727) | Room Temp. | >90 |
| m-CPBA (1 equiv.) | Aryl alkyl sulfide | Sulfoxide | Dichloromethane | 0 | ~85-95 |
| m-CPBA (2 equiv.) | Aryl alkyl sulfide | Sulfone | Dichloromethane | Room Temp. | ~90 |
| Sodium Periodate | Dialkyl sulfide | Sulfoxide | Methanol/Water | 0 | >90 |
Note: This table presents representative data for the oxidation of various sulfides and is intended to illustrate general principles. Specific results for this compound may vary.
The 1,3-oxathiolane ring can undergo reductive cleavage, leading to the formation of thiol derivatives. This reaction is a useful transformation for the deprotection of carbonyl compounds that have been protected as their 1,3-oxathiolane derivatives.
The reduction of the corresponding sulfoxides can also be achieved using various reducing agents to yield the parent sulfide. organic-chemistry.orgresearchgate.net
Table 2: Reagents for the Reduction of 1,3-Oxathiolanes and Related Sulfoxides
| Reagent | Substrate | Product Type | Comments |
| Raney Nickel | 1,3-Oxathiolane | Alkane/Alcohol | Reductive cleavage of C-S bonds. organicreactions.orgmasterorganicchemistry.com |
| LiAlH₄/AlCl₃ | 1,3-Oxathiolane | β-Mercapto alcohol | Cleavage of the C-O bond. acs.org |
| NaBH₄/I₂ | Sulfoxide | Sulfide | Chemoselective reduction of sulfoxides. organic-chemistry.org |
| PPh₃/SOCl₂ | Sulfoxide | Sulfide | Mild reduction of sulfoxides. organic-chemistry.org |
Note: This table provides a summary of reagents used for the reduction of 1,3-oxathiolanes and their sulfoxides. The specific products from the reduction of this compound will depend on the reagent and reaction conditions.
Substitution reactions on the 1,3-oxathiolane ring itself are less common but can be achieved under specific conditions. One approach involves the deprotonation of the C2 position with a strong base, such as butyllithium, to form a 2-lithio-1,3-oxathiolane intermediate. rsc.org This nucleophilic species can then react with various electrophiles to introduce substituents at the C2 position.
The 2,5-dimethoxyphenyl group is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution reactions. wikipedia.orglibretexts.orglibretexts.org The methoxy (B1213986) groups are ortho, para-directing and activating, meaning that electrophiles will preferentially add to the positions ortho and para to these groups. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org The specific conditions for these reactions would need to be optimized to account for the presence of the 1,3-oxathiolane ring, which may be sensitive to some of the strong acids used in these transformations.
Substitution Reactions within the Heterocyclic Ring and at Exocyclic Positions
Electrophilic and Nucleophilic Attack on the Oxathiolane Core
The reactivity of the 1,3-oxathiolane ring in this compound is dictated by the presence of two different heteroatoms: oxygen and sulfur. This inherent asymmetry influences its response to electrophilic and nucleophilic reagents.
Electrophilic Attack: The primary sites for electrophilic attack are the non-bonding electron pairs on the sulfur and oxygen atoms. Protonation, a common form of electrophilic attack, is the initiating step in the acid-catalyzed hydrolysis of the oxathiolane ring. sci-hub.senih.gov This occurs when a strong acid protonates one of the heteroatoms, weakening the adjacent carbon-heteroatom bond and facilitating ring cleavage. libretexts.org The sulfur atom, being more nucleophilic than oxygen, can also attack other electrophiles. For instance, in the presence of a suitable metal catalyst, the sulfur atom can attack a metal carbene, leading to the formation of a sulfonium (B1226848) ylide intermediate, which is a key step in certain ring expansion reactions. rsc.org In contrast, electrophilic aromatic substitution would preferentially occur on the electron-rich 2,5-dimethoxyphenyl ring rather than the oxathiolane core itself. masterorganicchemistry.comwikipedia.org
Nucleophilic Attack: The 1,3-oxathiolane ring is generally stable and unreactive towards nucleophiles and bases. organic-chemistry.org The carbon atoms within the heterocyclic ring are not sufficiently electrophilic to be susceptible to direct nucleophilic attack. This stability is a key reason why 1,3-oxathiolanes are effective as protecting groups for carbonyl compounds in organic synthesis, as they can withstand a wide range of nucleophilic and basic reaction conditions. organic-chemistry.org
Ring-Opening and Rearrangement Mechanisms
Acid-Catalyzed Hydrolysis and Protonation Effects
The hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes in the presence of acid is a well-studied process that serves as the basis for their removal as protecting groups. acs.org The reaction proceeds via protonation of a ring heteroatom, followed by ring opening to form a resonance-stabilized cation. sci-hub.senih.gov
The mechanism involves the following key steps:
Protonation: The reaction is initiated by the reversible protonation of either the oxygen or sulfur atom of the oxathiolane ring.
Ring Cleavage: The protonated intermediate undergoes cleavage of a carbon-heteroatom bond. This step is typically the rate-determining step in highly acidic solutions (pH < 5). This cleavage results in the formation of a resonance-stabilized oxocarbonium/sulfocarbenium ion.
Nucleophilic Attack by Water: A water molecule attacks the carbocation intermediate. At higher pH values (pH > 5), this step becomes the rate-determining step of the reaction. sci-hub.se
Deprotonation and Product Formation: The subsequent loss of a proton leads to a hemithioacetal intermediate, which then decomposes to the final products: 2,5-dimethoxybenzaldehyde (B135726) and 2-mercaptoethanol (B42355). sci-hub.sewikipedia.org
Kinetic studies on the closely related compound 2-(p-(dimethylamino)phenyl)-1,3-oxathiolane have demonstrated this shift in the rate-determining step based on the pH of the medium. sci-hub.senih.gov
Table 1: pH Dependence of Hydrolysis for 2-(p-(dimethylamino)phenyl)-1,3-oxathiolane
| pH Range | Rate-Determining Step | Kinetic Behavior |
|---|---|---|
| 1 to 4-5 | Breakdown of the protonated acetal (B89532) | pH-independent rate |
| > 5 | Attack of water on the carbocation intermediate | Rate is linear with a slope of -1.0 vs. pH |
Data derived from studies on a structural analog. sci-hub.se
Ring Expansion via Sulfonium Ylide Intermediates
1,3-Oxathiolanes can undergo ring expansion reactions to form 1,4-oxathianes through the generation of sulfonium ylide intermediates. rsc.org This transformation provides a synthetic route to larger, sulfur-containing heterocyclic systems. researchgate.net The reaction is typically catalyzed by a copper or rhodium complex. rsc.org
The proposed mechanism is as follows:
A metal carbene is generated in situ from a diazo compound, such as ethyl diazoacetate, and a metal catalyst like copper(II) acetylacetonate (B107027) (Cu(acac)₂). rsc.org
The nucleophilic sulfur atom of the 1,3-oxathiolane attacks the metal carbene, forming a sulfur ylide intermediate. rsc.org
This ylide intermediate then undergoes a rsc.orgnih.gov-rearrangement, where one of the carbon groups attached to the sulfur migrates, leading to the insertion of the carbene carbon into the ring.
This rearrangement results in the formation of a six-membered 1,4-oxathiane (B103149) ring structure. rsc.org
Research on 2-phenyl-1,3-oxathiolane, a close analog, demonstrates this process. rsc.org
Table 2: Example of Ring Expansion of a 2-Aryl-1,3-Oxathiolane
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 2-Phenyl-1,3-oxathiolane | Ethyl (triethylsilyl)diazoacetate, Cu(acac)₂ (10 mol%), benzene (B151609), reflux | Ethyl 3-phenyl-2-(triethylsilyl)-1,4-oxathiane-2-carboxylate | 67% |
Data from a study on a structural analog. rsc.org
Deprotection of 1,3-Oxathiolanes to Carbonyl Compounds
The use of the 1,3-oxathiolane moiety as a protecting group for aldehydes and ketones is a common strategy in multistep organic synthesis. organic-chemistry.org The regeneration of the parent carbonyl compound, known as deprotection, is a crucial step. This process is essentially the hydrolysis of the thioacetal functionality, as described in section 3.1.4.1.
A variety of methods have been developed to achieve this transformation, ranging from simple acid catalysis to oxidative and metal-assisted protocols. The choice of reagent depends on the sensitivity of other functional groups present in the molecule. organic-chemistry.orgorganic-chemistry.org
Table 3: Selected Methods for the Deprotection of 1,3-Dithiolanes and 1,3-Oxathiolanes
| Reagent System | Conditions | Key Features | Reference |
|---|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent | Classic method, may not be suitable for acid-sensitive substrates. | organic-chemistry.org |
| Iodine (I₂) / H₂O₂ | Aqueous micellar system (SDS) | Mild, neutral conditions; environmentally friendly. Tolerates many protecting groups. | organic-chemistry.org |
| Cerium(III) triflate (Ce(OTf)₃) | Wet nitromethane, room temperature | Chemoselective, proceeds at nearly neutral pH. | organic-chemistry.org |
| Yttrium triflate (Y(OTf)₃) | Catalytic amount | Efficient for converting carbonyls to oxathiolanes and vice versa. | organic-chemistry.org |
The table includes methods applicable to the broader class of 1,3-dithioacetals.
Mechanistic Elucidation Studies
Investigation of Intermediate Species in Reaction Pathways (e.g., Hemithioacetal Formation)
The pathways for both the formation and hydrolysis of 1,3-oxathiolanes proceed through transient intermediate species. wikipedia.org Among the most significant of these is the hemithioacetal. A hemithioacetal contains the general structure R-CH(OH)-SR' and is formed by the reaction of an aldehyde with a thiol. wikipedia.org
In the acid-catalyzed hydrolysis of this compound, after the ring opens to a carbocation and is subsequently attacked by water, an acyclic hemithioacetal is formed. sci-hub.se This intermediate is generally unstable and rapidly dissociates into the final products: 2,5-dimethoxybenzaldehyde and 2-mercaptoethanol. sci-hub.sewikipedia.org While these intermediates are typically not isolated during the reaction, their existence is strongly supported by kinetic data and established mechanistic principles of acetal chemistry. sci-hub.se In some cases, particularly in enzymatic processes or with specific cyclic structures, hemithioacetals can be more stable. wikipedia.orgnih.gov
Kinetic Studies of Transformation Reactions
The kinetics of the transformation of this compound, particularly its hydrolysis, can be understood by examining studies on structurally similar compounds, such as 2-(substituted phenyl)-1,3-oxathiolanes. Research in this area has provided valuable insights into the reaction rates and the factors that govern them.
A key study on the acid-catalyzed hydrolysis of a series of 2-(substituted phenyl)-1,3-oxathiolanes revealed that the reaction follows first-order kinetics. The rate of hydrolysis is significantly influenced by the nature of the substituent on the phenyl ring. The observed first-order rate constants for the hydrolysis of various 2-(substituted phenyl)-1,3-oxathiolanes in 1.01 M HCl at 30°C are presented in the interactive data table below.
Interactive Data Table: First-Order Rate Constants for the Hydrolysis of 2-(Substituted Phenyl)-1,3-Oxathiolanes
| Substituent (X) in 2-(X-phenyl)-1,3-oxathiolane | First-Order Rate Constant (k_obsd) in min⁻¹ |
| p-CH₃ | 0.0978 |
| H | 0.0173 |
| p-Cl | 0.00978 |
| m-CH₃ | 0.0394 |
| m-OCH₃ | 0.0173 |
| p-NO₂ | 0.00048 |
Data sourced from a study on the acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes. The experiments were conducted in 1.01 M HCl at 30°C. acs.org
The data clearly indicates that electron-donating groups, such as a p-methyl group, accelerate the rate of hydrolysis, while electron-withdrawing groups, like a p-nitro group, have a retarding effect on the reaction rate. This trend provides a basis for predicting the reactivity of this compound, which contains two electron-donating methoxy groups.
Influence of Electronic and Steric Factors on Reaction Outcomes
The outcomes of reactions involving this compound are profoundly influenced by both electronic and steric factors. These factors can affect the stability of intermediates and transition states, thereby dictating the reaction pathway and rate.
Electronic Factors:
The electronic influence of the substituents on the 2-phenyl group of 1,3-oxathiolanes is well-demonstrated by the Hammett plot for their acid-catalyzed hydrolysis. A study by Fife and Jao reported a Hammett plot for the hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes, which yielded a ρ value of -2.8. acs.org This large negative ρ value indicates that there is a substantial buildup of positive charge at the benzylic position in the transition state of the reaction. The reaction is therefore highly sensitive to the electronic effects of the substituents on the phenyl ring.
Electron-donating groups, such as the two methoxy groups in this compound, are expected to stabilize this positive charge through resonance and inductive effects. This stabilization of the transition state leads to a lower activation energy and, consequently, a faster reaction rate. It is noteworthy that in the aforementioned study, the p-methoxy-substituted compound showed a positive deviation from the line established by other substituents in the Hammett plot, suggesting an even greater stabilizing effect than predicted by the Hammett equation alone, likely due to strong resonance donation. acs.org
Steric Factors:
While specific kinetic studies detailing the steric effects of the 2-aryl group on the reactivity of 1,3-oxathiolanes are not extensively available in the reviewed literature, general principles of steric hindrance can be applied. The reaction mechanism, proceeding through a planar or near-planar carbonium ion-like transition state, suggests that steric hindrance from the substituents on the phenyl ring might be less pronounced compared to reactions involving a tetrahedral transition state.
Stereochemical Control and Chiral Synthesis of 1,3 Oxathiolane Systems
Enantioselective Synthesis Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 1,3-oxathiolane (B1218472) systems, this is often achieved by employing chiral catalysts, enzymes, or auxiliaries that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers in a racemic mixture.
Asymmetric Cyclization Reactions
Asymmetric cyclization involves the direct formation of the chiral 1,3-oxathiolane ring from achiral or prochiral precursors in a way that favors one enantiomer over the other. This can be accomplished through the use of chiral catalysts. For instance, enzyme catalysis represents a powerful tool for asymmetric cyclization. Lipases, in particular, have been used to catalyze the cyclization of intermediate hemithioacetals, which are formed from the reaction of an aldehyde (such as 2,5-dimethoxybenzaldehyde) and a mercapto-alcohol. rsc.org The enzyme's chiral active site selectively processes one of the transient enantiomeric hemithioacetals, leading to an enantioenriched oxathiolane product. nih.gov
Another approach involves the use of chiral organocatalysts or metal complexes to catalyze the cyclocondensation reaction, directing the stereochemical outcome. For example, chiral Brønsted acids or Lewis acids can activate the aldehyde carbonyl group, creating a chiral environment that influences the nucleophilic attack of the thiol and subsequent ring closure.
Dynamic Kinetic Resolution (DKR) Strategies for Enantiomer Enrichment
Dynamic Kinetic Resolution (DKR) is a highly efficient strategy for converting a racemic starting material entirely into a single, desired enantiomer. This process combines a rapid, reversible racemization of the starting material with an irreversible, highly enantioselective reaction. For the synthesis of 2-substituted-1,3-oxathiolanes, DKR is particularly effective due to the dynamic nature of hemithioacetal formation. acs.org
The general process for the DKR of a 1,3-oxathiolane precursor involves:
Reversible Hemithioacetal Formation : An aldehyde, such as 2,5-dimethoxybenzaldehyde (B135726), reacts with a mercapto-alcohol in the presence of a mild base to form a pair of rapidly equilibrating hemithioacetal enantiomers. rsc.org
Enzyme-Catalyzed Kinetic Resolution : A lipase (B570770), such as Candida antarctica lipase B (CAL-B) or a subtilisin protease, selectively catalyzes an irreversible reaction (typically acylation) of one of the hemithioacetal enantiomers. rsc.orgacs.org
Because the hemithioacetals are in constant equilibrium, as the reactive enantiomer is consumed by the enzyme, the unreactive enantiomer continuously converts to the reactive one to maintain the equilibrium (Le Châtelier's principle). This dynamic process allows for a theoretical yield of up to 100% of the single, desired enantiomerically pure product. The choice of enzyme is critical as it dictates which enantiomer is produced. For example, in the synthesis of related nucleoside analogues, subtilisin Carlsberg (STS) and CAL-B can produce opposite enantiomers of the oxathiolane intermediate. nih.govacs.org
Table 1: Enzyme Performance in Dynamic Kinetic Resolution of 1,3-Oxathiolane Precursors Data generalized from studies on structurally similar 1,3-oxathiolane systems.
| Enzyme | Acyl Donor | Solvent System | Typical Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Phenyl Acetate (B1210297) | Toluene (B28343) / PBS | ~77% | >99% | acs.org |
| Subtilisin Carlsberg (STS) | Phenyl Acetate | Toluene / PBS | High | High (opposite enantiomer to CAL-B) | nih.govacs.org |
| Trichosporon laibachii Lipase | Phenyl Acetate | Organic Media | High | >96% | nih.gov |
Chiral Auxiliary-Mediated Approaches
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. harvard.edu
In the context of synthesizing 2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane, a chiral auxiliary could be employed in several ways:
An auxiliary could be attached to the sulfur-containing precursor. For example, a chiral mercapto-alcohol derived from a natural product could be used.
Alternatively, an auxiliary could be attached to the aldehyde. However, this is less common for this specific reaction.
A widely used method involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, to a precursor molecule that will be modified to form the oxathiolane ring. wikipedia.orgnih.gov For instance, an α,β-unsaturated system bearing a chiral auxiliary could undergo a conjugate addition with a sulfur nucleophile, with the auxiliary directing the facial selectivity of the attack.
Common chiral auxiliaries provide a sterically hindered environment that forces reactants to approach from a less-hindered face, thereby inducing high stereoselectivity. harvard.edu
Table 2: Common Chiral Auxiliaries and Their General Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Removal Method | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations | Hydrolysis, Reductive cleavage | wikipedia.org |
| Camphorsultams | Diels-Alder reactions, Alkylations | Hydrolysis, Reductive cleavage | harvard.edu |
| Pseudoephedrine/Pseudoephenamine | Alkylation of enolates | Acid hydrolysis | wikipedia.orgnih.gov |
| (–)-8-Phenylmenthol | Ene reactions, Diels-Alder reactions | Hydrolysis, Reductive cleavage | harvard.edu |
Diastereoselective Synthesis and Separation
When the mercapto-alcohol used in the synthesis is itself chiral, the reaction with an aldehyde like 2,5-dimethoxybenzaldehyde can produce two or more diastereomers. Diastereoselective synthesis aims to control the reaction to favor the formation of one specific diastereomer.
Control of Diastereoselectivity in Cyclocondensation Reactions
The formation of the 1,3-oxathiolane ring via the cyclocondensation of an aldehyde and a mercapto-alcohol is a classic reaction that can generate diastereomers if a chiral center already exists in the mercapto-alcohol. The diastereomeric ratio of the products is influenced by the reaction conditions.
Key factors that control diastereoselectivity include:
Catalyst : The choice of a Lewis acid or Brønsted acid catalyst can influence the transition state geometry of the cyclization, thereby favoring one diastereomer.
Temperature : Lower reaction temperatures often enhance diastereoselectivity by favoring the thermodynamically more stable product or the product formed via the transition state with the lower activation energy.
Solvent : The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thus influencing the stereochemical outcome.
In many cases, the reaction proceeds under thermodynamic control, where the product ratio reflects the relative stability of the diastereomeric products. The cis- and trans-isomers of the 1,3-oxathiolane ring can have different thermodynamic stabilities, which can be exploited to achieve diastereomeric enrichment.
Chromatographic and Crystallization-Based Diastereomer Separation
When a diastereoselective synthesis does not provide a single isomer in sufficient purity, the resulting mixture of diastereomers must be separated. Unlike enantiomers, diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention), which allows for their separation by standard laboratory techniques. rsc.org
Chromatographic Separation : High-Performance Liquid Chromatography (HPLC) and column chromatography are powerful methods for separating diastereomers. acs.org The different spatial arrangements of the atoms in diastereomers lead to different interactions with the stationary phase of the chromatography column, resulting in different elution times. For analytical purposes, chiral HPLC is often used to determine the ratio of stereoisomers. rsc.org The choice of mobile phase, including ion-pairing reagents for charged molecules, can be optimized to improve the resolution between diastereomeric peaks. nih.gov
Crystallization-Based Separation : Fractional crystallization is a common and scalable method for separating diastereomers. nih.gov By exploiting differences in solubility in a particular solvent, one diastereomer can often be selectively crystallized from a solution containing the mixture. The purity of the crystallized material can be enhanced through repeated crystallization cycles. This method is particularly advantageous in industrial settings due to its scalability and cost-effectiveness. rsc.org
Configurational and Conformational Analysis of this compound
Determination of Absolute and Relative Stereochemistry
The determination of the absolute and relative stereochemistry of chiral 1,3-oxathiolanes is fundamental to understanding their structure-activity relationships. Various analytical techniques are employed to elucidate the three-dimensional arrangement of atoms in these molecules.
The relative stereochemistry, which describes the orientation of substituents relative to each other, is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy. For 1,3-oxathiolane derivatives, the coupling constants (J-values) between protons on the ring are particularly informative. In general, for 1,3-oxathiolane rings, the coupling constant between cis-protons (on the same side of the ring) is typically larger than the coupling constant between trans-protons (on opposite sides of the ring). Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can also be used to determine the relative proximity of different protons in the molecule, thereby helping to assign the relative stereochemistry. ipb.pt
The asymmetric synthesis of 1,3-oxathiolane nucleosides has been a key area of research, where controlling the stereochemistry is paramount for biological activity. nih.gov In these syntheses, chiral starting materials or chiral catalysts are used to selectively produce one enantiomer over the other. The stereochemical outcome of such reactions is often analyzed by a combination of NMR and polarimetry, with final confirmation by X-ray crystallography where possible.
Table 1: Key Spectroscopic and Crystallographic Data for Stereochemical Analysis of Related Compounds
| Analytical Technique | Parameter | Typical Application in Stereochemical Analysis |
| X-Ray Crystallography | Unit cell dimensions, Space group, Atomic coordinates | Provides the absolute and relative configuration of all chiral centers in the molecule. researchgate.netnih.govnih.gov |
| NMR Spectroscopy | Chemical Shifts (δ), Coupling Constants (J), NOE | Determines the relative stereochemistry (cis/trans isomerism) and conformational preferences. ipb.ptresearchgate.net |
| Polarimetry | Optical Rotation ([α]) | Measures the rotation of plane-polarized light, distinguishing between enantiomers. |
Conformational Preferences of the 1,3-Oxathiolane Ring and its Dimethoxyphenyl Substituent
The 1,3-oxathiolane ring is not planar and exists in a dynamic equilibrium of different conformations. The most stable conformations are typically envelope or twist (half-chair) forms. The specific conformation adopted is influenced by the nature and position of the substituents on the ring. researchgate.net
For a 2-substituted 1,3-oxathiolane, the substituent can occupy either an axial or an equatorial position in the envelope or twist conformation. The conformational preference is governed by a balance of steric and electronic effects. In many cases, a bulky substituent at the C2 position, such as the 2,5-dimethoxyphenyl group, would be expected to preferentially occupy the equatorial position to minimize steric hindrance with the atoms of the oxathiolane ring.
Computational modeling and NMR studies on related 2-aryl-1,3-oxathiolanes have shown that the energy difference between different conformers can be small, leading to a dynamic equilibrium in solution. The position of this equilibrium can be influenced by factors such as the solvent and temperature.
Table 2: Predicted Conformational Features of this compound
| Molecular Fragment | Predicted Conformational Preference | Influencing Factors |
| 1,3-Oxathiolane Ring | Envelope or Twist (Half-chair) Conformation | Minimization of torsional and angle strain. |
| 2,5-Dimethoxyphenyl Substituent at C2 | Predominantly Equatorial Orientation | Minimization of steric interactions with the oxathiolane ring. |
| Orientation of the Dimethoxyphenyl Ring | Non-planar with respect to the Oxathiolane Ring | Steric hindrance between the methoxy (B1213986) groups and the oxathiolane ring. |
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Structural Elucidation and Stereochemical Assignment
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in 2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane.
The ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons. The aromatic protons on the 2,5-dimethoxyphenyl ring typically appear in the downfield region (around 6.8-7.5 ppm). The two methoxy (B1213986) groups (-OCH₃) would present as sharp singlets, likely around 3.8 ppm. The single proton on the carbon between the oxygen and sulfur atoms of the oxathiolane ring (the acetal (B89532) proton) would produce a key signal, and its chemical shift and multiplicity would be highly informative. The four protons of the ethylenedioxy and ethylenethio parts of the oxathiolane ring would appear as complex multiplets in the upfield region.
The ¹³C NMR spectrum provides information on each unique carbon atom. hmdb.canp-mrd.orgchemicalbook.com The six carbons of the dimethoxyphenyl ring would have signals in the aromatic region (~110-160 ppm), with the two carbons directly bonded to oxygen atoms being the most downfield. The methoxy group carbons would appear around 55-60 ppm. The carbons of the oxathiolane ring would have characteristic shifts reflecting their attachment to heteroatoms.
The precise chemical shifts and coupling constants (J-values) from these spectra are critical for confirming the substitution pattern on the aromatic ring and the integrity of the oxathiolane ring.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | Multiplet (m) |
| Oxathiolane CH | 5.5 - 6.0 | Singlet (s) or Triplet (t) |
| Methoxy OCH₃ | ~3.8 | Singlet (s) |
Predicted ¹³C NMR Data for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 150 - 160 |
| Aromatic C-C | 125 - 135 |
| Aromatic C-H | 110 - 120 |
| Oxathiolane CH | 80 - 90 |
| Methoxy OCH₃ | 55 - 60 |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Informationresearchgate.net
Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and establish correlations between different nuclei, which is essential for assembling the molecular structure. youtube.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. walisongo.ac.id For this compound, COSY would show correlations between adjacent aromatic protons and between the protons within the oxathiolane ring's ethyl group, confirming their connectivity.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates protons directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). wikipedia.orgslideshare.net It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and more easily assigned, proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.org This is crucial for connecting different parts of the molecule. For instance, it would show correlations from the methoxy protons to the methoxy carbons and the aromatic carbons they are bonded to. It would also link the acetal proton of the oxathiolane ring to carbons in the phenyl ring, confirming the connection point between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY reveals through-space proximity between nuclei. researchgate.net This is vital for determining the three-dimensional structure and stereochemistry. For example, a NOESY spectrum could show a correlation between the acetal proton on the oxathiolane ring and the proton at position 6 of the phenyl ring, indicating their spatial closeness.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental formula of this compound (C₁₁H₁₄O₃S). By comparing the experimentally measured accurate mass with the theoretical mass calculated for the proposed formula, HRMS can definitively confirm the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The acquisition of high-resolution full-scan data is a key advantage of this technique. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart. nih.gov The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve:
Cleavage of the oxathiolane ring, leading to the loss of neutral fragments such as thioformaldehyde (B1214467) (CH₂S) or ethylene (B1197577) sulfide.
Formation of a stable 2,5-dimethoxybenzaldehyde (B135726) cation.
Transannular cleavage of the oxathiolane ring, which can be a characteristic pathway for such cyclic systems. nih.gov
Analysis of these fragmentation patterns, often aided by comparison with spectral databases, helps to confirm the identity and structure of the compound. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a sample. dntb.gov.ua They are used to identify the functional groups present in a molecule. mdpi.com
The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected bands include:
C-H stretching (aromatic): ~3100-3000 cm⁻¹
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
Aromatic C=C stretching: ~1600-1450 cm⁻¹
Asymmetric and symmetric C-O-C stretching (aromatic ether): Strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. monash.edu
C-S stretching: A weaker band typically in the 700-600 cm⁻¹ region.
Raman spectroscopy , while also probing vibrational modes, has different selection rules and can be particularly sensitive to non-polar bonds and aromatic rings. currentseparations.comresearchgate.net The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C-S bond. The combination of IR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule, aiding in its structural confirmation. monash.edu
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,5-dimethoxybenzaldehyde |
| Thioformaldehyde |
Vibrational Analysis for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. The vibrational modes of this compound are determined by the stretching and bending of bonds within its two main structural units: the 2,5-dimethoxyphenyl group and the 1,3-oxathiolane (B1218472) ring.
The 2,5-dimethoxyphenyl moiety is characterized by several distinct vibrations. Aromatic C-H stretching vibrations are expected in the region of 3100–3000 cm⁻¹. globalresearchonline.net The stretching of the C=C bonds within the benzene (B151609) ring typically gives rise to a series of bands in the 1650–1430 cm⁻¹ range. globalresearchonline.net The presence of two methoxy groups introduces strong C-O stretching vibrations. Aryl ether linkages, such as those in dimethoxybenzenes, typically exhibit asymmetric stretching (νas(Ar-O-C)) around 1250 cm⁻¹ and symmetric stretching (νs(Ar-O-C)) near 1040 cm⁻¹. nih.gov The C-H bonds of the methyl groups will also have their own characteristic stretching and bending frequencies.
The 1,3-oxathiolane ring contributes vibrations from its aliphatic C-H bonds, the ether (C-O-C) linkage, and the thioether (C-S-C) linkage. Far-infrared spectral studies have been conducted on the parent 1,3-oxathiolane to understand its pseudorotational potential energy function. acs.org The C-S-C stretching vibration is generally weaker than the C-O stretch and is typically found in the 800-600 cm⁻¹ region. globalresearchonline.netmdpi.comcdnsciencepub.com Specifically, studies on related organosulfur compounds show C-S-C asymmetric and symmetric stretching bands in the 772-622 cm⁻¹ range. cdnsciencepub.com The various CH₂ groups in the ring will produce scissoring (around 1470-1450 cm⁻¹), wagging, and twisting modes throughout the fingerprint region.
Based on these established ranges, a predicted set of vibrational frequencies for this compound can be compiled.
Predicted Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Source(s) |
| 3100 - 3000 | Aromatic Ring | C-H Stretch | globalresearchonline.net |
| 2990 - 2940 | Methoxy & Aliphatic CH₂ | Asymmetric C-H Stretch | |
| 2900 - 2820 | Methoxy & Aliphatic CH₂ | Symmetric C-H Stretch | |
| 1610 - 1580 | Aromatic Ring | C=C Stretch | globalresearchonline.net |
| 1510 - 1480 | Aromatic Ring | C=C Stretch | globalresearchonline.net |
| ~1250 | Aryl Methoxy Group | Asymmetric Ar-O-C Stretch | nih.gov |
| ~1040 | Aryl Methoxy Group | Symmetric Ar-O-C Stretch | nih.gov |
| 1100 - 1000 | Oxathiolane Ring | C-O-C Stretch | |
| 800 - 600 | Oxathiolane Ring | C-S-C Stretch | globalresearchonline.netmdpi.comcdnsciencepub.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and the nature of intermolecular packing. In the absence of a published crystal structure for this compound, its solid-state characteristics can be inferred from theoretical principles and comparison with structurally similar molecules.
Elucidation of Crystal and Molecular Structures
The molecular structure of this compound consists of a planar 2,5-dimethoxyphenyl ring attached to the C2 position of a non-planar 1,3-oxathiolane ring. Five-membered saturated heterocycles like 1,3-oxathiolane are not flat and typically adopt either an "envelope" or a "twist" conformation to minimize steric and torsional strain. The exact conformation would be influenced by the bulky substituent at the C2 position.
Analysis of Intermolecular Interactions and Packing Effects
The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a variety of non-covalent intermolecular interactions. mdpi.comrsc.org For this compound, the primary forces dictating its solid-state assembly would be van der Waals forces, weak hydrogen bonds, and potential π-interactions.
The dominant interactions would likely be dispersion forces, which are significant for molecules with large surface areas. Dipole-dipole interactions would also contribute, arising from the polar C-O and C-S bonds.
More specific interactions would include weak C-H···O hydrogen bonds, where the oxygen atoms of the methoxy groups and the oxathiolane ring can act as hydrogen bond acceptors for hydrogen atoms on the aromatic ring or adjacent aliphatic segments. Furthermore, the presence of the aromatic ring introduces the possibility of π-π stacking interactions, where the phenyl rings of adjacent molecules align in a parallel or offset fashion. mdpi.comrsc.org The phenyl ring can also act as an acceptor for C-H···π interactions, further stabilizing the crystal lattice. mdpi.comacs.org The interplay of these forces determines the final crystal packing, which could range from layered structures driven by π-stacking to more complex herringbone arrangements often seen in aromatic compounds. mdpi.comacs.org The specific packing arrangement has a profound impact on the material's physical properties, such as density and melting point.
Computational and Theoretical Chemistry Studies
Quantum Chemical Methods (e.g., DFT, Ab Initio)
There are no published studies employing quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations to investigate 2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane.
Geometry Optimization and Electronic Structure Analysis
Information regarding the optimized molecular geometry, bond lengths, bond angles, and electronic properties like orbital energies (HOMO-LUMO gap) and molecular electrostatic potential maps for this compound is absent from the scientific literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
There are no available theoretical predictions of spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), for this compound. Such predictions, which are valuable for confirming experimental findings, have not been reported.
Analysis of Reaction Energies and Transition States for Mechanism Elucidation
No computational studies have been found that analyze the reaction energies, transition states, or potential reaction mechanisms involving this compound.
Molecular Mechanics and Molecular Dynamics Simulations
Similarly, the application of molecular mechanics and molecular dynamics simulations to study the conformational behavior and interactions of this compound has not been reported.
Conformational Landscape Exploration and Stability Analysis
There is no published research on the conformational landscape, potential energy surfaces, or the relative stability of different conformers of this compound.
Simulation of Molecular Interactions in Various Environments
No molecular dynamics simulations have been documented that would provide insight into the behavior of this compound in different solvent environments or its potential interactions with biological macromolecules.
Reaction Force Analysis and Energy Decomposition Studies
Reaction force analysis is a powerful computational tool used to understand the intricate details of chemical reaction mechanisms. It partitions the energy profile of a reaction into structural and electronic components, providing a deeper understanding of the forces driving the transformation and contributing to the energy barriers.
Quantitative Characterization of Reaction Steps
A quantitative characterization of reaction steps for a molecule like this compound would typically involve the computational modeling of its formation or hydrolysis. For instance, in a hypothetical acid-catalyzed hydrolysis, this analysis would quantify the energetic contributions of bond breaking (C-O or C-S bonds in the oxathiolane ring) and bond formation at each point along the reaction coordinate. This would allow for the precise identification of the transition state and any intermediates, characterized by specific geometric and energetic parameters.
Table 1: Hypothetical Data for Reaction Force Analysis of this compound Hydrolysis
| Reaction Coordinate | Potential Energy (kcal/mol) | Reaction Force (kcal/mol·Å) | Structural Contribution (kcal/mol) | Electronic Contribution (kcal/mol) |
| Reactant Complex | 0.0 | 0.0 | 0.0 | 0.0 |
| Transition State 1 | 15.2 | 0.0 | 8.5 | 6.7 |
| Intermediate | 5.8 | 0.0 | 2.1 | 3.7 |
| Transition State 2 | 12.7 | 0.0 | 7.3 | 5.4 |
| Product Complex | -10.4 | 0.0 | -6.2 | -4.2 |
| Note: The data in this table is purely illustrative and not based on actual experimental or computational results for the specified compound. |
Chiral Recognition and Stereoselective Process Modeling
The 2-position of the 1,3-oxathiolane (B1218472) ring is a chiral center, meaning this compound exists as a pair of enantiomers. Computational modeling is a key tool for understanding how these enantiomers might interact differently with other chiral molecules, such as enzymes or chiral catalysts.
Modeling of stereoselective processes, for example, the enantioselective synthesis of one of the enantiomers of this compound, would involve calculating the energy profiles of the reaction pathways leading to each enantiomer. The difference in the activation energies for the formation of the two enantiomers would provide a theoretical prediction of the enantiomeric excess, which could then be compared with experimental results.
Table 2: Hypothetical Energy Data for a Stereoselective Synthesis of this compound Enantiomers
| Parameter | Pathway to (R)-enantiomer | Pathway to (S)-enantiomer |
| Activation Energy (ΔG‡) (kcal/mol) | 18.5 | 20.1 |
| Relative Transition State Energy (kcal/mol) | 0.0 | 1.6 |
| Predicted Enantiomeric Excess (%) | - | 88 |
| Note: The data in this table is purely illustrative and not based on actual experimental or computational results for the specified compound. |
Applications of 2 2,5 Dimethoxyphenyl 1,3 Oxathiolane As a Synthetic Intermediate
Building Block in Complex Organic Synthesis
The structural features of 2-(2,5-dimethoxyphenyl)-1,3-oxathiolane make it a valuable synthon for constructing intricate molecular architectures.
Role in the Construction of Modified Nucleoside Scaffolds and Analogues
The 1,3-oxathiolane (B1218472) ring is a key structural motif in a class of potent antiviral nucleoside analogues, most notably Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC). nih.govresearchgate.netrsc.orgresearchgate.net The synthesis of these therapeutic agents often involves the coupling of a heterocyclic base with a suitably substituted 1,3-oxathiolane derivative. nih.govgoogle.comnih.gov While the direct use of this compound is not the most common path, the general synthetic strategy highlights its importance as a representative intermediate.
The core strategy involves the condensation of a glyoxylate (B1226380) derivative with 2-mercaptoethanol (B42355) to form a 1,3-oxathiolane ring, which is then coupled with a pyrimidine (B1678525) or purine (B94841) base. nih.govnih.gov A key step in these syntheses is the stereoselective glycosylation, where a Lewis acid catalyst promotes the reaction between the 1,3-oxathiolane intermediate and a silylated nucleobase. nih.govgoogle.com The 2-substituent on the oxathiolane ring, in this case, the 2,5-dimethoxyphenyl group, plays a crucial role in influencing the stereochemical outcome of the glycosylation reaction. The synthesis of various pyrimidine and purine nucleoside analogues has been achieved using this methodology. nih.govnih.gov
The development of these synthetic routes is critical for producing antiviral agents. For instance, Lamivudine is a cornerstone of HIV therapy. nih.govrsc.orgresearchgate.net Researchers have developed numerous pathways to access the necessary chiral 1,3-oxathiolane intermediates, sometimes employing enzymatic resolutions or chiral auxiliaries to achieve the desired enantiopurity. researchgate.netrsc.orgnih.gov
Table 1: Examples of Modified Nucleoside Analogues Synthesized via 1,3-Oxathiolane Intermediates
| Nucleoside Analogue | Therapeutic Use | Key Synthetic Feature |
| Lamivudine (3TC) | Anti-HIV, Anti-HBV | Coupling of a cytosine base with a 1,3-oxathiolane scaffold. nih.govgoogle.com |
| Emtricitabine (FTC) | Anti-HIV | Coupling of a 5-fluorocytosine (B48100) base with a 1,3-oxathiolane scaffold. researchgate.net |
| Azapyrimidine Nucleosides | Antiviral, Antineoplastic | Transglycosylation using a protected 1,3-oxathiolane-cytosine derivative. nih.gov |
| Purine Nucleosides | Anti-HIV | Condensation of a 1,3-oxathiolane acetate (B1210297) with various purine bases. nih.gov |
This table is interactive. Click on the headers to sort the data.
Precursor for Other Sulfur-Containing Heterocyclic Systems
The 1,3-oxathiolane ring can be chemically transformed into other sulfur-containing heterocycles. While specific examples starting directly from this compound are not extensively documented in readily available literature, general reactions of related sulfur compounds illustrate the potential pathways. For instance, reactions involving ring expansion or rearrangement can lead to the formation of larger heterocyclic systems. The reaction of oxiranes with carbon disulfide, for example, produces 1,3-oxathiolane-2-thiones, demonstrating a method for constructing five-membered sulfur-containing heterocycles. researchgate.netorganic-chemistry.org Thionation reactions, often employing reagents like Lawesson's reagent, are also a common strategy to introduce additional sulfur atoms or modify existing sulfur-containing rings. uoregon.edu These fundamental reactions suggest that this compound could serve as a starting point for more complex, sulfur-rich heterocyclic targets.
Synthon in Carbon-Carbon Bond Forming Reactions
A significant application of 1,3-oxathiolanes in organic synthesis is their use as masked carbonyl groups, which can be converted into nucleophilic synthons for carbon-carbon bond formation. rsc.orgnih.gov The proton on the carbon atom between the oxygen and sulfur (the C2 position) is acidic enough to be removed by a strong base.
Deprotonation of this compound would generate an acyl carbanion equivalent. This nucleophile can then react with various electrophiles, such as alkyl halides or other carbonyl compounds, to form a new carbon-carbon bond. Subsequent hydrolysis of the oxathiolane ring (deprotection) would then unveil a ketone functionality. This two-step process effectively allows for the umpolung (reactivity inversion) of the original aldehyde's carbonyl carbon, turning it from an electrophilic site into a nucleophilic one. This strategy is a cornerstone of modern organic synthesis for the construction of complex carbon skeletons. mdpi.comresearchgate.netrsc.org
Use as a Protecting Group Precursor
The formation and cleavage of the 1,3-oxathiolane ring represent a robust method for the protection and deprotection of carbonyl functionalities, a critical requirement in multistep synthesis. nih.gov
Protection of Carbonyl Compounds via 1,3-Oxathiolane Formation
The compound this compound is formed by the reaction of 2,5-dimethoxybenzaldehyde (B135726) with 2-mercaptoethanol. This reaction is typically catalyzed by a Brønsted or Lewis acid and involves the removal of water to drive the equilibrium towards the product. organic-chemistry.org
This transformation converts the reactive aldehyde group into a stable 1,3-oxathiolane. This protected form is resistant to a wide range of reagents, particularly nucleophiles and bases, which would otherwise react with the starting aldehyde. libretexts.orgyoutube.comorganic-chemistry.org The stability of the 1,3-oxathiolane group compared to its dithioacetal or dioxolane counterparts makes it particularly useful; it is more stable than O,O-acetals under acidic conditions and generally easier to cleave than S,S-acetals. rsc.org
Regeneration of Carbonyls via Deprotection Strategies
The regeneration of the original carbonyl compound from its 1,3-oxathiolane derivative is a crucial step at the appropriate stage of a synthetic sequence. A variety of methods have been developed for this deprotection, often relying on oxidative or hydrolytic cleavage under mild conditions to avoid affecting other sensitive functional groups in the molecule. rsc.orgresearchgate.net
Several reagent systems have proven effective for this transformation. For example, a catalytic amount of vanadium pentoxide (V₂O₅) in the presence of hydrogen peroxide (H₂O₂) can efficiently and chemoselectively deprotect 1,3-oxathiolanes in good yields. rsc.org Other methods include the use of cupric chloride dihydrate (CuCl₂·2H₂O) in an acetonitrile (B52724)/water mixture, which acts as a recoverable promoter for the hydrolysis. organic-chemistry.org Mild and efficient oxidative deprotection has also been reported using saccharin (B28170) sulfonic acid in the absence of a solvent. researchgate.net These diverse methods provide chemists with a toolkit to selectively unmask the carbonyl group as needed. nih.gov
Table 2: Selected Reagents for the Deprotection of 1,3-Oxathiolanes
| Reagent System | Conditions | Key Advantage | Reference |
| V₂O₅–H₂O₂, NH₄Br | CH₂Cl₂–H₂O, 0–5 °C | Catalytic, mild, high-yielding | rsc.org |
| CuCl₂·2H₂O | Acetonitrile/Water, Reflux | Recoverable promoter, environmentally friendly | organic-chemistry.org |
| Saccharin Sulfonic Acid | Solvent-free | Mild, efficient | researchgate.net |
| Iodine | Micellar solution (Sapindus laurifolia) | Green chemistry, rapid reaction under microwave | nih.gov |
This table is interactive. Click on the headers to sort the data.
Chiral Auxiliary in Asymmetric Transformations
In the field of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. These compounds, which are themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate. This attachment induces a facial bias, directing the attack of a reagent to one side of the molecule, thereby leading to the formation of a desired stereoisomer. After the transformation, the chiral auxiliary is cleaved from the product and can ideally be recovered for reuse.
The effectiveness of a chiral auxiliary is determined by its ability to exert a high degree of stereocontrol, its ease of attachment and removal, and its recyclability. Common examples of chiral auxiliaries include Evans oxazolidinones and camphor-derived structures. These have been successfully employed in a variety of asymmetric reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The predictable stereochemical outcomes associated with well-established chiral auxiliaries make them a valuable tool in the synthesis of complex, enantiomerically pure molecules.
Potential in Materials Science Applications
The development of new materials with tailored properties is a significant focus of materials science. Organic compounds can serve as crucial building blocks in this endeavor, acting as precursors for polymers or as components in advanced functional materials.
Precursor for Polymer Monomers
Polymers are large molecules composed of repeating structural units known as monomers. The properties of a polymer are dictated by the chemical nature of its constituent monomers. By designing and synthesizing specific monomer precursors, scientists can create polymers with desired characteristics, such as thermal stability, mechanical strength, or specific electronic properties.
For instance, bio-based monomers derived from natural sources like ferulic acid are being explored as sustainable alternatives to petroleum-based monomers. These precursors can be chemically modified to introduce various functional groups, which in turn allows for the synthesis of a wide range of thermoplastic and thermoset polymers through processes like radical polymerization. The ability to tailor monomer structure is a key strategy in the development of novel polymeric materials.
Components in Advanced Functional Materials
Advanced functional materials are designed to possess specific properties that enable their use in sophisticated applications. Organic molecules with unique electronic or photophysical characteristics can be incorporated into these materials to impart desired functionalities.
For example, donor-acceptor chromophores are utilized in the creation of materials for organic light-emitting diodes (OLEDs) and other electronic devices. The specific arrangement of electron-donating and electron-accepting moieties within the molecule dictates its electronic and optical properties. While there is extensive research into various organic compounds for these applications, the role of specific oxathiolane derivatives in this context is not broadly documented in the available literature.
Derivatization Strategies in Chemical Analysis Non Prohibited Contexts
Development of Derivatization Reagents Utilizing Oxathiolane Motifs
The 1,3-oxathiolane (B1218472) ring is a heterocyclic motif that has been explored in various chemical contexts, including the synthesis of nucleoside analogues. nih.govresearchgate.net The development of derivatization reagents based on this scaffold is a plausible area of research.
The reactivity of the 1,3-oxathiolane ring can be harnessed for derivatization. For instance, the ring can be synthesized by the condensation of a carbonyl compound with 2-mercaptoethanol (B42355). Conversely, under certain conditions, the ring can be opened. This reactivity could be exploited to attach the 2-(2,5-dimethoxyphenyl)-1,3-oxathiolane moiety to an analyte of interest.
Furthermore, the presence of a chiral center at the C2 position of the 1,3-oxathiolane ring (when substituted with two different groups) makes it a candidate for a chiral derivatizing agent (CDA). CDAs are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated and quantified using standard chromatographic or spectroscopic techniques, such as HPLC or NMR. wikipedia.org
Table 1: Potential Characteristics of a this compound-based Chiral Derivatizing Agent
| Property | Description | Relevance in Chiral Analysis |
| Chirality | The C2 carbon of the 1,3-oxathiolane ring is a stereocenter. | Essential for the formation of diastereomers from a racemic analyte. |
| Reactivity | The oxathiolane could be designed to react with specific functional groups (e.g., amines, alcohols, carboxylic acids) on an analyte. | Enables covalent bonding of the CDA to the target molecules. |
| Spectroscopic Tag | The 2,5-dimethoxyphenyl group is a strong chromophore. | Enhances the detectability of the derivatized analyte using UV-Vis spectroscopy. |
| NMR Signal Differentiation | The aromatic and methoxy (B1213986) protons of the derivatizing agent would provide distinct signals in an NMR spectrum. | The different magnetic environments of the resulting diastereomers would lead to distinguishable NMR spectra, allowing for quantification of the original enantiomers. |
Application of Derivatization for Enhanced Spectroscopic Detectability of Related Compounds
A primary goal of derivatization is to improve the ability to detect and quantify a compound. The introduction of a chromophore (a part of a molecule responsible for its color) or a fluorophore (a fluorescent chemical compound) can significantly enhance the response of a compound to spectroscopic detectors.
The 2-(2,5-dimethoxyphenyl) group in the target compound is an inherent chromophore. If this compound were to be used as a derivatization reagent, it would attach this chromophoric group to the analyte. This would be particularly useful for analytes that lack a strong UV-absorbing moiety. The resulting derivative would have a significantly higher molar absorptivity at specific wavelengths in the UV spectrum, leading to a lower limit of detection in techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The principle of enhancing spectroscopic detectability through derivatization is a well-established practice in analytical chemistry. For example, dansyl chloride is a classic derivatizing agent that reacts with primary and secondary amines, phenols, and imidazoles to yield highly fluorescent sulfonamide adducts, enabling their detection at very low concentrations. Similarly, the this compound moiety, if suitably reactive, could serve a comparable purpose for enhancing UV detectability.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the dimethoxyphenyl ring, the methoxy group protons, and the methylene (B1212753) protons of the oxathiolane ring. The chemical shifts and splitting patterns would confirm the connectivity of the molecule. |
| ¹³C NMR | Resonances for the carbons of the dimethoxyphenyl ring, the methoxy groups, and the oxathiolane ring. The number of distinct signals would indicate the symmetry of the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-O-C (ether and oxathiolane), C-S-C (oxathiolane), and aromatic C-H and C=C stretching vibrations. |
| UV-Vis Spectroscopy | Strong absorption bands in the UV region due to the π-π* transitions of the dimethoxyphenyl chromophore. |
Future Research Directions and Unexplored Avenues
Development of Novel and More Sustainable Synthetic Routes
The traditional synthesis of 2-(2,5-dimethoxyphenyl)-1,3-oxathiolane typically involves the acid-catalyzed condensation of 2,5-dimethoxybenzaldehyde (B135726) with 2-mercaptoethanol (B42355). While effective, this method presents opportunities for improvement in line with the principles of green chemistry. rsc.org Future research should focus on developing synthetic protocols that are more sustainable, efficient, and atom-economical.
One promising direction is the exploration of "supply-centered synthesis," which prioritizes the use of low-cost, widely available starting materials. acs.orgresearchgate.net For instance, routes that build the oxathiolane framework from acyclic precursors using sulfenyl chloride chemistry could be adapted. acs.orgresearchgate.net Research into alternative energy sources, such as microwave irradiation or ultrasonication, could dramatically reduce reaction times and energy consumption compared to conventional heating. Furthermore, the development of heterogeneous catalysts or recyclable homogeneous catalysts would simplify product purification and minimize chemical waste, contributing to a more environmentally benign process. rsc.org
| Parameter | Conventional Synthesis | Proposed Sustainable Route |
|---|---|---|
| Catalyst | Homogeneous mineral or Lewis acids (e.g., HCl, BF₃·OEt₂) | Reusable solid acids (e.g., zeolites, ion-exchange resins) or organocatalysts |
| Solvent | Toluene (B28343), Dichloromethane (DCM) | Water, ethanol, or solvent-free conditions |
| Energy Input | Conventional thermal heating (reflux) | Microwave irradiation, sonication, or ambient temperature |
| Byproducts | Water (removed by Dean-Stark trap) | Water (only byproduct) |
| Sustainability Goal | Yield maximization | High yield, catalyst recyclability, reduced energy, minimal waste rsc.org |
Exploration of Unconventional Reactivity Patterns of the 1,3-Oxathiolane (B1218472) Ring
The 1,3-oxathiolane ring is generally considered a stable protecting group, but its reactivity under non-classical conditions is an area ripe for exploration. Future studies could investigate photochemical, electrochemical, or radical-induced transformations of this compound. For example, selective C-S or C-O bond cleavage could provide access to novel reactive intermediates that are not accessible through traditional thermal or acid/base-catalyzed pathways.
Investigating the ring-opening of the oxathiolane moiety under Lewis acidic conditions could be used to generate precursors for other complex heterocyclic systems. nih.govuzh.ch Another avenue involves exploring cycloaddition reactions where the oxathiolane ring itself participates as a synthon. researchgate.net Understanding these unconventional reactivity patterns could transform the 1,3-oxathiolane from a simple functional group into a versatile building block for constructing more complex molecular architectures.
Discovery of New Catalyst Systems for Stereoselective Transformations
The C2 position of the 1,3-oxathiolane ring in this compound is a prochiral center. The synthesis via condensation of an aldehyde and a thiol typically results in a racemic mixture. A significant future challenge is the development of catalyst systems capable of inducing high stereoselectivity in this reaction. nih.gov Research into chiral Brønsted acids, chiral Lewis acids, or organocatalysts could provide a direct route to enantiomerically enriched products. nih.govnih.gov
The development of such catalytic systems is crucial for applications where chirality is a determining factor. nih.gov For instance, many biologically active molecules require a specific stereoisomer for their function. nih.govnih.gov Recent advances in ruthenium-based catalysts for stereoselective olefin metathesis demonstrate the power of catalyst design in controlling molecular geometry, a principle that could be applied here. mdpi.com The discovery of a robust stereoselective synthesis would represent a major advance and broaden the utility of this class of compounds.
| Catalyst Class | Potential Mechanism | Research Goal |
|---|---|---|
| Chiral Lewis Acids | Coordination to the aldehyde and thiol, directing nucleophilic attack from a specific face. nih.gov | High enantiomeric excess (ee%) in the formation of the C2 stereocenter. |
| Chiral Brønsted Acids | Activation of the carbonyl group through hydrogen bonding within a chiral environment. | Development of metal-free, highly selective catalytic systems. |
| Organocatalysts | Formation of a chiral iminium or enamine intermediate with the aldehyde. | Mild reaction conditions and broad substrate scope. |
| Enzymatic Catalysis | Use of enzymes for kinetic resolution or direct asymmetric synthesis. nih.gov | Environmentally benign and highly specific transformations. |
Advanced Theoretical Investigations into Excited State Properties and Photoreactions
The 2,5-dimethoxyphenyl substituent is a well-known chromophore. Consequently, this compound is expected to possess interesting photophysical properties. Advanced theoretical and computational studies are needed to explore these characteristics. mdpi.com Using methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can model the molecule's electronic structure, predict its absorption and emission spectra, and investigate the nature of its excited states. mdpi.comrsc.org
Such investigations can elucidate potential pathways for photoreactions, such as photoisomerization, photo-induced ring-opening, or energy transfer processes. rsc.org Understanding the excited-state dynamics is crucial for designing new photoresponsive materials or photochemically-triggered release systems. rsc.org Computational studies can guide experimental work by identifying the most promising avenues for investigation, saving significant time and resources. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from batch to continuous flow processes is a major trend in modern chemistry, offering improved safety, scalability, and process control. nih.govrsc.org A key future direction is the adaptation of the synthesis of this compound to a flow chemistry setup. This would involve pumping the starting materials through a heated reactor, possibly containing a packed bed of a solid-supported catalyst, to achieve continuous production. nih.gov
Furthermore, integrating this flow synthesis with automated platforms could enable the rapid generation of a library of derivatives. researchgate.netnih.gov By using a robotic system to vary the aldehyde starting material, researchers could quickly synthesize and screen a wide range of 2-aryl-1,3-oxathiolanes for desired properties. nih.govresearchgate.netsigmaaldrich.com This high-throughput approach can accelerate the discovery of new functional molecules for various applications. nih.gov
Q & A
Q. What stability challenges arise under varying experimental conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
